アセチルイソオイゲノール

概要

説明

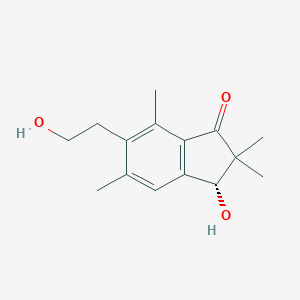

Acetisoeugenol, also known as acetyl isoeugenol, is a phenolic compound with the molecular formula C12H14O3. It is a white crystalline substance with a fruity-scented ester aroma and a faint spicy flavor. Acetisoeugenol is known for its mild and spicy aroma, similar to that of cloves and carnations .

科学的研究の応用

Acetisoeugenol has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Studied for its potential antimicrobial, antifungal, and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Used in the formulation of fragrances, flavors, and as a fixative in perfumes and soaps.

作用機序

アセチルイソオイゲノールの正確な作用機序は完全には解明されていません。 さまざまな分子標的と経路を通じて効果を発揮すると考えられています。

抗菌活性: アセチルイソオイゲノールは、微生物の細胞膜の完全性を破壊し、細胞死につながります。

抗炎症活性: 炎症を促進するサイトカインとメディエーターの産生を阻害し、炎症を軽減します。

6. 類似の化合物との比較

アセチルイソオイゲノールは、オイゲノールやイソオイゲノールなどの他のフェノール系化合物に似ています。 これらの化合物とは異なる独自の特性を持っています。

オイゲノール: オイゲノールも抗菌性と抗酸化特性を持つフェノール系化合物ですが、アセチルイソオイゲノールはより安定した香りを持ち、香料の固定剤としてよく使用されます。

イソオイゲノール: アセチルイソオイゲノールは、イソオイゲノールのエステル化された形態であり、その安定性と香りのプロファイルを向上させます。

類似の化合物のリスト:

- オイゲノール

- イソオイゲノール

- バニリン

- シンナムアルデヒド

アセチルイソオイゲノールの独自の安定性と香りのプロファイルは、特に香料および香辛料業界でさまざまな用途において貴重な化合物となっています。

生化学分析

Biochemical Properties

Acetylisoeugenol shows excellent inhibitory effects against some metabolic enzymes such as acetylcholinesterase (AChE) enzymes, α-glycosidase, and α-amylase . The derivatives produced by esterification reactions in the hydroxyl group (−OH) of the eugenol molecule’s phenol resulted in a significant reduction of the antioxidant action .

Cellular Effects

Acetylisoeugenol has been shown to have promising antibacterial potential, including a lower minimum inhibitory concentration than eugenol . It was active against bacterial strains (Escherichia coli, Staphylococcus aureus) that eugenol itself showed no activity, thus increasing the spectrum of antibacterial action .

Molecular Mechanism

The molecular mechanism of Acetylisoeugenol involves its interaction with various enzymes. For instance, it has been shown to inhibit acetylcholinesterase (AChE) enzymes, α-glycosidase, and α-amylase . This suggests that Acetylisoeugenol may exert its effects at the molecular level through enzyme inhibition.

Metabolic Pathways

It is known that eugenol derivatives are produced by esterification reactions in the hydroxyl group (−OH) of the eugenol molecule’s phenol . This suggests that Acetylisoeugenol may be involved in similar metabolic pathways.

準備方法

合成経路と反応条件: アセチルイソオイゲノールは、イソオイゲノールと無水酢酸のエステル化反応によって合成されます。この反応は、イソオイゲノールと無水酢酸を空気冷却器付きの反応槽で3時間沸騰させることで行われます。 反応後、酢酸と残留無水酢酸を蒸留して固体物質を得て、その後エタノールから再結晶することで精製します .

工業生産方法: アセチルイソオイゲノールの工業生産は、合成経路と同様のプロセスに従います。反応はスケールアップされ、精製工程は大規模生産に最適化されています。 最終生成物は、高純度の白色の顆粒状結晶として得られます .

化学反応の分析

反応の種類: アセチルイソオイゲノールは、次のようなさまざまな化学反応を起こします。

酸化: アセチルイソオイゲノールは、酸化されて対応するキノンまたは他の酸化誘導体になる可能性があります。

還元: 還元反応は、アセチルイソオイゲノールを対応するアルコールまたは他の還元型に変換することができます。

置換: アセチルイソオイゲノールは、特に芳香環で置換反応を起こし、さまざまな置換誘導体を形成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 求電子置換反応では、ハロゲン、ニトロ化剤、スルホン化剤などの試薬がしばしば使用されます。

生成される主な生成物:

酸化: キノンと他の酸化誘導体の生成。

還元: アルコールと他の還元型の生成。

4. 科学研究への応用

アセチルイソオイゲノールは、次のような幅広い科学研究への応用があります。

化学: さまざまな有機化合物の合成における前駆体として、および化学反応における試薬として使用されます。

生物学: 潜在的な抗菌性、抗真菌性、抗酸化特性について研究されています。

医学: 抗炎症作用や鎮痛作用など、潜在的な治療効果について調査されています。

類似化合物との比較

- Eugenol

- Isoeugenol

- Vanillin

- Cinnamaldehyde

Acetisoeugenol’s unique stability and aroma profile make it a valuable compound in various applications, particularly in the fragrance and flavor industries.

特性

IUPAC Name |

[2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4-8H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSBVFZKQJGVEP-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601020590 | |

| Record name | Isoeugenyl acetate, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; spicy, clove-like aroma | |

| Record name | Isoeugenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1271/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, soluble in oil, soluble (in ethanol) | |

| Record name | Isoeugenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1271/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5912-87-8, 93-29-8 | |

| Record name | trans-Isoeugenol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5912-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-prop-1-enylphenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoeugenyl acetate, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005912878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylisoeugenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy-4-(1-propen-1-yl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoeugenyl acetate, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-Methoxy-4-prop-1-en-1-ylphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methoxy-4-prop-1-enylphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOEUGENYL ACETATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XK69TOK59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoeugenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of isoeugenol acetate in Acorus calamus and how does it contribute to the plant's chemical profile?

A: While the provided research does not specifically focus on the biological role of isoeugenol acetate within Acorus calamus, it highlights its presence as a constituent of the plant's rhizome essential oil. [] The study found that isoeugenol acetate, along with other phenylpropanoids like β-asarone and α-asarone, constitutes a significant portion of the essential oil composition, contributing to its overall chemical diversity. [] Further research is needed to understand the specific functions of isoeugenol acetate in Acorus calamus.

Q2: Can isoeugenol acetate be used to attract specific insect species?

A: Yes, research indicates that isoeugenol acetate plays a role in insect attraction, specifically within the Diabrotica genus. Interestingly, field tests demonstrated that while eugenol and 2-methoxy-4-propylphenol attracted Diabrotica cristata and D. barberi, isoeugenol acetate did not exhibit attractive properties for these species. [] This suggests that subtle structural differences within this class of compounds can significantly influence their attractiveness to different insect species.

Q3: How can I differentiate between eugenol, isoeugenol, and isoeugenol acetate using gas chromatography?

A: Gas chromatography, particularly when coupled with a thermal conductivity detector, provides an effective method for separating and quantifying eugenol, cis-isoeugenol, and trans-isoeugenol. [] The selection of appropriate liquid substrates is crucial for achieving optimal separation. The research by [] found that a mixture of silicone D.C. 550 and D.O.S. provided excellent separation of these compounds. Additionally, utilizing an internal standard like n-propyl cinnamate can enhance the accuracy and reliability of quantitative analysis. []

Q4: Can isoeugenol acetate be synthesized from other naturally occurring compounds?

A: Yes, research indicates that isoeugenol acetate can be formed through the acetylation of isoeugenol. Interestingly, in a study analyzing the chemical constituents of muga silk fiber, researchers found methyl isoeugenol present in the fiber. [] They proposed that this compound might originate from isoeugenol acetate, present in the silkworm's host plant (Machilus bombycina), and undergoes metabolic conversion within the silkworm larva. []

Q5: Has isoeugenol acetate been explored for industrial applications?

A: While the provided research doesn't delve into specific industrial applications of isoeugenol acetate, one study explores the use of lignin-derived compounds, including isoeugenol acetate, in the development of polymers. [] Researchers successfully synthesized polyols from isoeugenol acetate-maleic anhydride copolymers, demonstrating their potential as precursors for polyurethane production. [] This highlights the possibility of utilizing isoeugenol acetate as a building block for various materials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

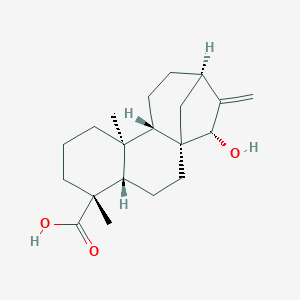

![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)

![(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B209137.png)

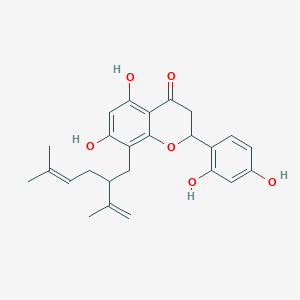

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)

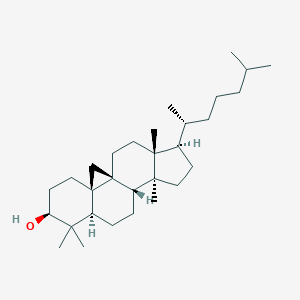

![(9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)

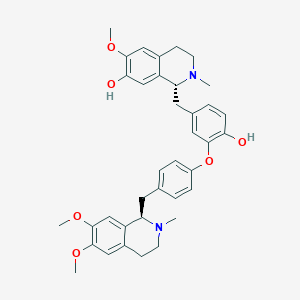

![methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B210156.png)